H-Gly-Phe-Ala-OH
Overview
Description
Mechanism of Action
Mode of Action
The mode of action of Gly-Phe-Ala involves its interaction with its targets, leading to changes in their function . The peptide bond formation in Gly-Phe-Ala is a result of the amide synthesis reaction . The amine end (N terminal) of an amino acid is always on the left, while the acid end (C terminal) is on the right . The reaction of glycine with alanine to form the dipeptide glyclalanine is written as shown in the graphic on the left .
Pharmacokinetics
They are typically administered parenterally due to their instability in the gastrointestinal tract . Following administration, they are absorbed directly into the bloodstream .
Action Environment
The action, efficacy, and stability of Gly-Phe-Ala can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues. For instance, the compound is recommended to be stored at a temperature of -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic approaches .
Chemical Reactions Analysis
Types of Reactions: H-Gly-Phe-Ala-OH can undergo various chemical reactions, including:
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form quinone derivatives, while reduction can restore the original structure.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glycine, phenylalanine, and alanine.
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Restored peptide structure.
Scientific Research Applications
H-Gly-Phe-Ala-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems and as a scaffold for tissue engineering.
Industry: Utilized in the development of peptide-based materials and nanostructures
Comparison with Similar Compounds
- Gly-Phe
- Phe-Ala
- Gly-Phe-Ala
Properties
CAS No. |
17123-30-7 |
---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O4/c1-9(14(20)21)16-13(19)11(17-12(18)8-15)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
WMGHDYWNHNLGBV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[NH3+] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
sequence |
GFA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-Phe-Ala?
A1: The molecular formula of Gly-Phe-Ala is C14H19N3O5, and its molecular weight is 309.32 g/mol.
Q2: Does the research mention any specific spectroscopic data for Gly-Phe-Ala?
A2: While the provided research does not delve into detailed spectroscopic analysis of Gly-Phe-Ala in isolation, several papers analyze its proton NMR spectra within larger peptide sequences. [, ] This information helps understand conformational preferences and interactions with neighboring amino acids.
Q3: What is the biological significance of Gly-Phe-Ala?
A3: Gly-Phe-Ala, while not possessing inherent biological activity in isolation, serves as a crucial building block in various biologically active peptides. For instance, it forms a part of the recognition sequence for certain proteases like thermolysin. [] Additionally, Gly-Phe-Ala acts as a linker in polymeric prodrugs, impacting their enzymatic degradation and release of active compounds like mitomycin C. [, ]
Q4: How does the presence of Gly-Phe-Ala within a larger peptide sequence influence its activity?
A4: The specific position and flanking amino acids significantly impact the role of Gly-Phe-Ala within a peptide. Studies on insulin variants demonstrate that incorporating a Gly-Phe-Phe-Tyr sequence after the B22 arginine residue significantly enhances biological activity compared to shorter sequences lacking these aromatic amino acids. [] In contrast, replacing phenylalanine (Phe) at position B25 and tyrosine (Tyr) at position B26 with alanine (Ala) in similar insulin variants did not significantly affect activity, suggesting a possible tolerance for substitution at these specific positions. []
Q5: Are there any studies investigating the use of Gly-Phe-Ala as part of a drug delivery system?
A5: Yes, researchers have explored the use of Gly-Phe-Ala as a linker in polymeric prodrugs designed for tumor targeting. Specifically, poly[N-(2-hydroxyethyl)-L-glutamine] (pHEG) conjugated to mitomycin C via a Gly-Phe-Ala-Leu linker showed promising results. These conjugates exhibited reduced systemic toxicity and improved efficacy against solid tumors in mice compared to free mitomycin C. [, ] The Gly-Phe-Ala-Leu linker, cleavable by lysosomal enzymes, allows for controlled release of the active drug within the tumor environment. []
Q6: Does Gly-Phe-Ala play a role in artificial heme systems?
A6: Researchers have incorporated Gly-Phe-Ala into zinc(II)porphyrin conjugates to mimic aspects of natural heme systems. [] These conjugates, synthesized using click chemistry, involved attaching Gly-Phe-Ala-containing peptides to the porphyrin core. While the peptide attachment did not significantly alter the spectroscopic properties of the zinc(II)porphyrin, it did affect its photophysical parameters and interaction with quenching agents like C60, suggesting potential for influencing electron transfer processes. []
Q7: Have computational methods been used to study Gly-Phe-Ala?
A7: Computational chemistry plays a crucial role in understanding peptide conformations and interactions. Molecular modeling studies were employed to investigate the binding of dansyl peptides, including Dns-Gly-Phe-Ala, to the enzyme thermolysin. [] These studies revealed the influence of chloride ions on substrate binding and provided insights into the differential effects of chloride on the hydrolysis rates of various dansyl peptides. []
Q8: How do structural modifications to peptides containing Gly-Phe-Ala affect their activity?
A8: Research on speract, a decapeptide involved in sea urchin fertilization, highlights the impact of even minor structural changes. Replacing phenylalanine (Phe) with alanine (Ala) in speract analogs significantly reduced their ability to compete with speract for binding to its receptor on sea urchin sperm. [] This observation underscores the importance of phenylalanine for receptor binding and biological activity in this context.
Q9: What is known about the importance of specific amino acids within the Gly-Phe-Ala sequence for its function?
A9: Research on serine protease from Lactobacillus casei ssp. casei IFPL 731 revealed its preference for hydrolyzing peptides containing the Gly-Phe-Ala sequence. [] This protease exhibited high activity towards substrates like Leu-Gly-Phe, highlighting the significance of phenylalanine and alanine in the substrate recognition and binding process. []
Q10: What analytical methods are used to study peptides containing Gly-Phe-Ala?
A11: Researchers utilize a combination of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, to characterize and quantify peptides containing Gly-Phe-Ala. [, , ] These methods allow for the determination of amino acid composition, sequence verification, and conformational analysis.
Q11: Are there any studies on the environmental impact of Gly-Phe-Ala or related peptides?
A11: The provided research does not specifically address the environmental impact of Gly-Phe-Ala or related peptides.
Q12: Has Gly-Phe-Ala been investigated in any clinical trials?
A13: While Gly-Phe-Ala itself has not been directly investigated in clinical trials, polymeric prodrugs incorporating Gly-Phe-Ala linkers, such as those designed for mitomycin C delivery, have shown promising results in preclinical animal models. [, ] Further research is needed to determine the translational potential of these findings for clinical applications.
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